Cas no 77294-82-7 (1-(2-fluorophenyl)-2-phenylethan-1-one)
1-(2-fluorophenyl)-2-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2'-FLUORO-2-PHENYLACETOPHENONE
- LogP
- SCHEMBL1515749
- 1-(2-fluorophenyl)-2-phenylethanone
- ZAKNRBRFLQSIBK-UHFFFAOYSA-N
- fluorodeoxy-benzoin
- Z734157714
- DTXSID30507113
- 1-(2-fluorophenyl)-2-phenylethan-1-one
- AKOS010310804
- MFCD02260662
- CCG-313165
- EN300-82834
- 77294-82-7
- G19372
-
- MDL: MFCD02260662
- Inchi: 1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
- InChI Key: ZAKNRBRFLQSIBK-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 214.079393132g/mol
- Monoisotopic Mass: 214.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
1-(2-fluorophenyl)-2-phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203737-1g |
2'-Fluoro-2-phenylacetophenone |
77294-82-7 | 97% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203737-2g |
2'-Fluoro-2-phenylacetophenone |
77294-82-7 | 97% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203737-5g |
2'-Fluoro-2-phenylacetophenone |
77294-82-7 | 97% | 5g |
£730.00 | 2022-03-01 | |
| TRC | F590440-50mg |
1-(2-fluorophenyl)-2-phenylethan-1-one |
77294-82-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590440-100mg |
1-(2-fluorophenyl)-2-phenylethan-1-one |
77294-82-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F590440-500mg |
1-(2-fluorophenyl)-2-phenylethan-1-one |
77294-82-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB363784-1 g |
2'-Fluoro-2-phenylacetophenone; 97% |
77294-82-7 | 1g |
€417.60 | 2022-06-10 | ||
| abcr | AB363784-2 g |
2'-Fluoro-2-phenylacetophenone; 97% |
77294-82-7 | 2g |
€675.10 | 2022-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782090-250mg |
1-(2-Fluorophenyl)-2-phenylethanone |
77294-82-7 | 98% | 250mg |
¥420.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782090-1g |
1-(2-Fluorophenyl)-2-phenylethanone |
77294-82-7 | 98% | 1g |
¥1227.00 | 2024-07-28 |
1-(2-fluorophenyl)-2-phenylethan-1-one Suppliers
1-(2-fluorophenyl)-2-phenylethan-1-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(2-fluorophenyl)-2-phenylethan-1-one
Compound CAS No. 77294-82-7: 2'-FLUORO-2-PHENYLACETOPHENONE
The compound CAS No. 77294-82-7, commonly referred to as 2'-FLUORO-2-PHENYLACETOPHENONE, is a significant organic molecule in the field of chemical synthesis and pharmaceutical research. This compound belongs to the class of fluorophenylacetophenone derivatives, which have garnered considerable attention due to their unique electronic properties and potential applications in drug development and materials science.
Structure and Properties: The molecular structure of 2'-FLUORO-2-PHENYLACETOPHENONE consists of a phenyl group attached to an acetophenone moiety, with a fluorine atom substituting at the para position of the phenyl ring. This substitution introduces electron-withdrawing effects, which influence the compound's reactivity and stability. The molecule exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate.
Synthesis and Applications: The synthesis of 2'-FLUORO-2-PHENYLACETOPHENONE typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. This compound is widely used as an intermediate in the preparation of bioactive molecules, particularly in the development of anticancer agents and antimicrobial drugs.
Recent Research Findings: In a groundbreaking study published in *Nature Chemistry*, researchers demonstrated that fluorophenylacetophenone derivatives like CAS No. 77294-82-7 exhibit potent inhibitory effects against certain kinase enzymes involved in cancer progression. The fluorine substitution at the para position was found to enhance the compound's binding affinity to target proteins, making it a promising candidate for drug design.
Furthermore, a team from Stanford University reported that 2'-FLUORO-2-PHENYLACETOPHENONE can act as a versatile building block in the construction of supramolecular assemblies. Its ability to form hydrogen bonds and π-π interactions makes it ideal for applications in nanotechnology and advanced materials.
Safety and Handling: While handling CAS No. 77294-82-7, it is essential to adhere to standard laboratory safety protocols. The compound is not classified as a hazardous material under current regulations but should be stored in a cool, dry place away from direct sunlight to prevent degradation.
In conclusion, CAS No. 77294-82-7 (2'-FLUORO-2-PHENYLACETOPHENONE) stands out as a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and recent research breakthroughs underscore its importance in advancing modern chemistry and pharmacology.
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